2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid chemical structure and properties
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid chemical structure and properties
An In-depth Technical Guide to 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. As a compound incorporating both an oxazole heterocycle and an N-acyl amino acid moiety, it stands at the intersection of two pharmacologically significant classes of molecules. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this novel chemical entity. We will delve into its structural characteristics, propose a viable synthetic pathway based on established chemical principles, and explore its potential biological activities by drawing parallels with related compounds.
Molecular Structure and Physicochemical Properties
The compound, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, is an N-acyl derivative of alanine, where the acyl group is a formyl substituent attached to the nitrogen, which in turn is substituted with a 5-methyl-1,2-oxazol-4-yl group. This unique combination of a propanoic acid backbone, an amide linkage, and an oxazole ring suggests a molecule with potential for diverse chemical interactions and biological activities.
Chemical Structure
The chemical structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is depicted below.
Caption: Chemical structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.
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IUPAC Name: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid
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Molecular Formula: C₉H₁₀N₂O₄
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Molecular Weight: 214.19 g/mol
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of the target compound, derived from the properties of its core components: 5-methyl-1,2-oxazole and N-formylalanine.
| Property | Estimated Value | Source/Justification |
| Melting Point (°C) | 150-190 | Based on the melting point of N-formylalanine (150 °C) and the solid nature of many oxazole derivatives.[1][2] |
| Boiling Point (°C) | >380 | Expected to be high due to the presence of a carboxylic acid and amide group, likely decomposing before boiling. N-formylalanine has a boiling point of 386.6 °C.[1] |
| Water Solubility | Moderately Soluble | The carboxylic acid group will enhance water solubility, while the oxazole ring is more lipophilic. N-formylalanine is soluble in water.[3] |
| logP | ~0.5 - 1.5 | Calculated based on the contributions of the N-formylalanine (LogP 0.23) and 5-methyl-1,2-oxazole moieties.[1][4] |
| pKa | ~3.5 - 4.5 | Primarily determined by the carboxylic acid group, similar to other amino acid derivatives. |
Synthesis and Mechanistic Insights
The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid can be envisioned through a multi-step process involving the formation of the core oxazole structure followed by amide bond formation. A plausible and efficient synthetic route would involve the coupling of a 4-amino-5-methyl-1,2-oxazole intermediate with a derivative of 2-formamidopropanoic acid.
Proposed Synthetic Pathway
The proposed synthesis commences with the construction of the 4-amino-5-methyl-1,2-oxazole ring, followed by an acylation reaction to introduce the formamidopropanoic acid moiety. This approach is favored due to the ready availability of starting materials for both fragments and the well-established protocols for amide bond formation.[5][6]
Caption: Proposed synthetic workflow for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Amino-5-methyl-1,2-oxazole
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Synthesis of 5-Methylisoxazol-3(2H)-one: React ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol. Reflux the mixture for 4-6 hours. After cooling, the product can be isolated by acidification and filtration.
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Nitration: Treat 5-Methylisoxazol-3(2H)-one with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures (0-5 °C) to introduce a nitro group at the 4-position.
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Reduction: The resulting 4-nitro-5-methyl-1,2-oxazole is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a chemical reducing agent like tin(II) chloride in hydrochloric acid.
Step 2: Synthesis of 2-Formamidopropanoic acid (N-Formylalanine)
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Dissolve alanine in formic acid.
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Add acetic anhydride dropwise while maintaining the temperature below 40 °C.
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Stir the reaction mixture at room temperature for 12-18 hours.
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The product can be isolated by evaporation of the solvent and recrystallization.
Step 3: Amide Coupling
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Dissolve 2-formamidopropanoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
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Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
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Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
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Add a solution of 4-amino-5-methyl-1,2-oxazole to the reaction mixture.
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Allow the reaction to proceed at room temperature for 12-24 hours.
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The final product can be purified using column chromatography on silica gel.
Potential Biological Activity and Applications
While the specific biological activity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has not been reported, the presence of the oxazole and propanoic acid moieties suggests several potential therapeutic applications.
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Anti-inflammatory and Analgesic Properties: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[7][8] The propanoic acid portion of the target molecule could confer similar anti-inflammatory and analgesic activities.
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Antimicrobial and Anticancer Activity: The oxazole ring is a key structural component in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antitubercular properties.[9][10][11] The substitution pattern on the oxazole ring plays a crucial role in determining its biological effects.[12]
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Enzyme Inhibition: The overall structure, resembling a modified amino acid, suggests potential for interaction with various enzymes. N-acyl amino acids are known to be involved in a range of biological signaling processes.[13][14]
Given these potential activities, this molecule could be a valuable lead compound in drug discovery programs targeting inflammation, infectious diseases, or cancer.
Spectroscopic and Analytical Profile
The structural elucidation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet corresponding to the methyl group on the oxazole ring (around 2.2-2.5 ppm).
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A doublet for the methyl group of the propanoic acid moiety (around 1.4-1.6 ppm).
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A quartet for the methine proton of the propanoic acid moiety (around 4.5-4.8 ppm).
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A singlet for the formyl proton (around 8.0-8.3 ppm).
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A singlet for the proton on the oxazole ring (around 8.5-8.8 ppm).
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A broad singlet for the carboxylic acid proton (highly variable, >10 ppm).
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¹³C NMR:
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Signals for the two methyl carbons (around 10-20 ppm).
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A signal for the methine carbon of the propanoic acid moiety (around 50-60 ppm).
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Signals for the carbon atoms of the oxazole ring (in the range of 120-160 ppm).
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A signal for the formyl carbonyl carbon (around 160-165 ppm).
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A signal for the carboxylic acid carbonyl carbon (around 170-175 ppm).
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Infrared (IR) Spectroscopy
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A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
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A sharp absorption for the N-H stretch of the amide (around 3200-3400 cm⁻¹).
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A strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).
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A strong absorption for the C=O stretch of the amide (amide I band) (around 1650-1680 cm⁻¹).
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Absorption bands corresponding to the C=N and C=C stretching of the oxazole ring (around 1500-1600 cm⁻¹).
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): The molecular ion peak [M+H]⁺ would be expected at m/z 215.07, and the [M-H]⁻ peak at m/z 213.06. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the amide bond.
Conclusion
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid represents a novel chemical scaffold with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies. The combination of the pharmacologically active oxazole and propanoic acid moieties makes it an attractive candidate for screening in various biological assays, particularly those related to inflammation, microbial infections, and oncology. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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